molecular formula C10H21NO2 B13123202 N-Methoxy-N,2-dimethylheptanamide

N-Methoxy-N,2-dimethylheptanamide

Cat. No.: B13123202
M. Wt: 187.28 g/mol
InChI Key: KMPDHHATASLLMS-UHFFFAOYSA-N
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Description

N-Methoxy-N,2-dimethylheptanamide: is an organic compound with the molecular formula C10H21NO2. It is a derivative of heptanamide, characterized by the presence of a methoxy group and two methyl groups attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-Methoxy-N,2-dimethylheptanamide typically begins with heptanoic acid, methanol, and dimethylamine.

    Esterification: Heptanoic acid is first esterified with methanol in the presence of an acid catalyst to form methyl heptanoate.

    Amidation: The methyl heptanoate is then reacted with dimethylamine under controlled conditions to yield this compound. This reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the amide bond.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methoxy-N,2-dimethylheptanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of primary or secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amides.

Scientific Research Applications

Chemistry: N-Methoxy-N,2-dimethylheptanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer industries.

Mechanism of Action

The mechanism by which N-Methoxy-N,2-dimethylheptanamide exerts its effects is primarily through its interaction with specific molecular targets. The methoxy and dimethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    N-Methoxy-N,2-dimethylpropanamide: Similar in structure but with a shorter carbon chain.

    N-Methoxy-N,2-dimethylbutanamide: Another similar compound with a different carbon chain length.

Uniqueness: N-Methoxy-N,2-dimethylheptanamide stands out due to its specific carbon chain length and the presence of both methoxy and dimethyl groups. These structural features confer unique reactivity and binding properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

N-methoxy-N,2-dimethylheptanamide

InChI

InChI=1S/C10H21NO2/c1-5-6-7-8-9(2)10(12)11(3)13-4/h9H,5-8H2,1-4H3

InChI Key

KMPDHHATASLLMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)C(=O)N(C)OC

Origin of Product

United States

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